Hycanthone furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hycanthone furoate is a derivative of hycanthone, a thioxanthenone compound. It was initially developed as an antiparasitic agent, specifically targeting schistosomiasis, a disease caused by parasitic worms. This compound works by interfering with the parasite’s DNA replication and transcription, leading to paralysis and death of the parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hycanthone furoate involves several steps, starting from the parent compound, hycanthoneThis process typically involves the use of reagents such as furoic acid and appropriate catalysts under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction conditions to maintain product quality and yield. Solvent extraction and purification techniques are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Hycanthone furoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a model compound for studying DNA intercalation and nucleic acid synthesis inhibition.
Biology: Investigated for its effects on parasite nerve function and its potential as an antiparasitic agent.
Medicine: Explored for its antineoplastic activity, particularly in the treatment of colorectal carcinoma and malignant lymphomas.
Industry: Utilized in the development of antiparasitic drugs and as a reference compound in pharmacological studies
Mechanism of Action
Hycanthone furoate exerts its effects primarily through DNA intercalation, which disrupts the replication and transcription processes in the parasite. This leads to the inhibition of nucleic acid synthesis and ultimately results in the paralysis and death of the parasite. The compound also inhibits acetylcholinesterase, further contributing to its antiparasitic activity .
Comparison with Similar Compounds
Similar Compounds
Lucanthone: A parent compound of hycanthone, also used as an antiparasitic agent.
Praziquantel: Another antiparasitic drug used to treat schistosomiasis, with a different mechanism of action.
Oxamniquine: An antiparasitic agent with a similar target but different chemical structure
Uniqueness
Hycanthone furoate is unique due to its dual mechanism of action, involving both DNA intercalation and acetylcholinesterase inhibition. This makes it particularly effective against schistosomiasis, although its use has been limited due to concerns about toxicity and potential carcinogenicity .
Properties
CAS No. |
50283-78-8 |
---|---|
Molecular Formula |
C25H26N2O4S |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[1-[2-(diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl furan-2-carboxylate |
InChI |
InChI=1S/C25H26N2O4S/c1-3-27(4-2)14-13-26-19-12-11-17(16-31-25(29)20-9-7-15-30-20)24-22(19)23(28)18-8-5-6-10-21(18)32-24/h5-12,15,26H,3-4,13-14,16H2,1-2H3 |
InChI Key |
ACQBSDGZKKDYLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)COC(=O)C3=CC=CO3)SC4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.